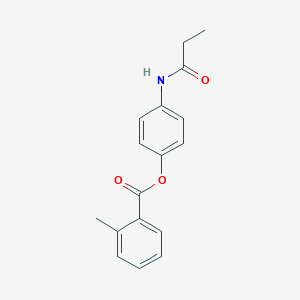![molecular formula C21H24N2O3 B267292 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267292.png)
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important regulator of cellular energy homeostasis and is activated in response to an increase in the AMP/ATP ratio, indicating a decrease in cellular energy levels. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a promising tool for studying the role of AMPK in various biological processes.
作用机制
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide activates AMPK by binding to the γ-subunit of the enzyme, resulting in allosteric activation. This leads to an increase in the phosphorylation of downstream targets of AMPK, including acetyl-CoA carboxylase (ACC) and tuberous sclerosis complex 2 (TSC2), which are involved in the regulation of fatty acid synthesis and mTOR signaling, respectively. Activation of AMPK by 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide also leads to an increase in glucose uptake and fatty acid oxidation in skeletal muscle cells, as well as an increase in autophagy and mitochondrial biogenesis.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects, including the activation of AMPK, inhibition of fatty acid synthesis, and induction of autophagy and mitochondrial biogenesis. In addition, 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as inhibit the growth of cancer cells in vitro and in vivo. 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its ability to activate AMPK in vitro and in vivo. This makes it a useful tool for studying the role of AMPK in various biological processes, including metabolism, cancer, and neurodegenerative diseases. However, there are also some limitations to using 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, including its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are a number of future directions for research on 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its effects on AMPK. One area of interest is the potential use of 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide as a therapeutic agent for treating type 2 diabetes, given its ability to improve glucose uptake and insulin sensitivity in skeletal muscle cells. Another area of interest is the potential use of 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide as an anti-cancer agent, given its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, further research is needed to fully understand the effects of 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide on autophagy and mitochondrial biogenesis, as well as its potential neuroprotective effects in animal models of neurodegenerative diseases.
合成方法
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethylphenol with 4-bromoaniline to form 2-(2,4-dimethylphenoxy)aniline, which is then reacted with ethyl chloroacetate to form 2-(2,4-dimethylphenoxy)acetanilide. This intermediate is then subjected to a series of reactions to form the final product, 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
科学研究应用
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been used in a wide range of scientific research applications, including studies on metabolism, cancer, and neurodegenerative diseases. In particular, 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic agent for treating type 2 diabetes. 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. Additionally, 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-5-10-19(16(2)13-15)26-14-20(24)22-18-8-6-17(7-9-18)21(25)23-11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,24) |
InChI 键 |
AASGDQODXGNVCL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)

![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)

![3-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B267236.png)